molecular formula C9H11F2N B3072181 [(3,4-Difluorophenyl)methyl](ethyl)amine CAS No. 1016674-24-0

[(3,4-Difluorophenyl)methyl](ethyl)amine

Cat. No.: B3072181
CAS No.: 1016674-24-0
M. Wt: 171.19 g/mol
InChI Key: PNIXDBFGGJQWOL-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)methylamine is a secondary amine featuring a 3,4-difluorobenzyl group attached to an ethylamine backbone. The 3,4-difluorophenyl moiety introduces electron-withdrawing fluorine substituents, which may influence electronic distribution, lipophilicity, and receptor interactions .

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIXDBFGGJQWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-difluorobenzaldehyde.

    Reductive Amination: The aldehyde group of 3,4-difluorobenzaldehyde is subjected to reductive amination with ethylamine.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (3,4-Difluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

(3,4-Difluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Fluorine Substituent Position Variations

  • (2,4-Difluorophenyl)methylamine (CAS 1016859-58-7): Differs in fluorine positions (2,4- vs. 3,4-). Molecular weight: 171.19 g/mol; liquid at room temperature .

Alkyl Chain Modifications

  • (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine (CAS 1019500-25-4):
    • Replaces ethyl with a bulkier butan-2-yl group.
    • Molecular weight: 199.24 g/mol; purity ≥95% .
    • Increased lipophilicity (logP) due to the longer alkyl chain, which may enhance membrane permeability but reduce aqueous solubility.

Aromatic Ring Functionalization

  • N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine (CAS 355381-83-8): Substitutes fluorine with methoxy groups. Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing effects.

Heterocyclic and Tertiary Amine Derivatives

  • (3,4-Difluorophenyl)(pyridin-3-yl)methylamine (CAS 1153288-02-8): Incorporates a pyridine ring, introducing aromatic nitrogen. Molecular weight: 248.27 g/mol .
  • [(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine (CAS 926270-89-5): Features a tertiary dimethylamino group.

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties Reference ID
(3,4-Difluorophenyl)methylamine 3,4-difluorobenzyl + ethylamine ~171 (estimated) Likely liquid; moderate lipophilicity -
(2,4-Difluorophenyl)methylamine 2,4-difluorobenzyl + ethylamine 171.19 Liquid; storage at 4°C
(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine Butan-2-yl + 3,4-difluorobenzyl 199.24 ≥95% purity; discontinued commercial availability
(3,4-Difluorophenyl)(pyridin-3-yl)methylamine Pyridin-3-yl + 3,4-difluorobenzyl 248.27 Solid; potential for π-π interactions
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine 3,4-dimethoxybenzyl + 4-fluorophenyl - Electron-donating substituents alter electronic profile

Key Research Findings

  • Substituent Effects : Fluorine atoms in the 3,4-positions enhance electronegativity and may improve metabolic stability compared to methoxy or hydrogen substituents .
  • Biological Implications: Tertiary amines (e.g., dimethylamino derivatives) exhibit higher basicity, which could enhance solubility in acidic environments (e.g., lysosomes) .

Biological Activity

(3,4-Difluorophenyl)methylamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, interaction mechanisms, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for (3,4-Difluorophenyl)methylamine is C9H11F2NC_9H_{11}F_2N, with a molecular weight of approximately 171.19 g/mol. The compound features a difluorophenyl group attached to an ethylamine moiety, which enhances its lipophilicity and biological activity compared to similar compounds lacking fluorine substituents .

Antidepressant Properties

Preliminary studies suggest that (3,4-Difluorophenyl)methylamine exhibits significant antidepressant properties . It may act on neurotransmitter systems, particularly by modulating serotonin and norepinephrine levels in the brain.

Interaction Mechanisms

Research indicates that the compound interacts with various biological targets, including:

  • Metabotropic Glutamate Receptors (mGluRs) : (3,4-Difluorophenyl)methylamine may serve as an allosteric modulator of mGluRs, influencing their activity and potentially providing therapeutic effects in mood disorders .
  • Serotonin Receptors : The presence of the difluorophenyl group may enhance binding affinity to serotonin receptors, which are crucial targets for antidepressants.

Comparative Analysis with Similar Compounds

To understand the unique features of (3,4-Difluorophenyl)methylamine, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
2-(Dimethylamino)ethanamineC_4H_{11}NBasic amine structure; lacks aromatic substitution
3,4-DimethoxyphenylmethylamineC_10H_{13}NMethoxy instead of fluorine; different electronic properties
N,N-Dimethyl-3-(trifluoromethyl)phenylamineC_10H_{10}F_3NTrifluoromethyl group; affects lipophilicity and bioactivity

The presence of fluorine atoms in (3,4-Difluorophenyl)methylamine enhances its lipophilicity and bioactivity compared to similar compounds lacking these substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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